![molecular formula C18H18N2O4S B2419691 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide CAS No. 895449-88-4](/img/structure/B2419691.png)
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, also known as DM-BTA-1, is a small molecule that has been studied for its potential use in cancer treatment. Its unique structure and mechanism of action make it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Applications : A study conducted by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds structurally related to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide. These compounds exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This suggests potential use in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Applications in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound showed promising properties for photodynamic therapy application, which could be a significant avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Material Science and Solar Cells : Kim et al. (2010) designed functionalized unsymmetrical benzothiazole squaraine organic sensitizers, closely related to the compound . These were developed to exhibit intense and wider absorption bands in the red/NIR wavelength region, making them suitable for use in solid-state dye-sensitized solar cells (SS-DSSCs) (Kim et al., 2010).
Neuropharmacological Properties : Högberg et al. (1990) synthesized compounds structurally similar to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide. These compounds showed potential as antipsychotic agents with preferential inhibition of hyperactivity, indicating possible applications in neuropharmacology (Högberg et al., 1990).
Applications in Imaging Alzheimer's Disease : Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. These compounds are structurally related and demonstrate the potential application of similar compounds in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).
Synthesis of Precursors for Medical Imaging : Jing (2004) reported the synthesis of a precursor compound for Fallypride, a PET imaging agent. This demonstrates the relevance of similar compounds in the development of diagnostic tools in medical imaging (Jing, 2004).
Mechanism of Action
Target of Action
CCG-342920, also known as N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide, is a specific inhibitor of the Rho/MKL1/SRF signaling pathway . This pathway has been implicated in both cancer and fibrosis .
Mode of Action
CCG-342920 acts at or downstream of MLK1 (Mixed Lineage Kinase 1) and upstream of SRF (Serum Response Factor), thereby inhibiting the Rho/MKL1/SRF-mediated gene transcription . This interaction with its targets leads to changes in the cellular processes controlled by this pathway.
Biochemical Pathways
The Rho/MKL1/SRF signaling pathway plays a crucial role in cell growth, survival, and migration. By inhibiting this pathway, CCG-342920 can affect these cellular processes, potentially leading to the inhibition of cancer cell growth and metastasis .
Result of Action
CCG-342920 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .
properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-6-5-7-12(8-11)22-2/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIAWAQCKGWUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.